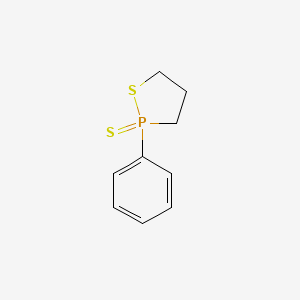
1,1'-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) is an organic compound characterized by the presence of two 2,4-dimethylbenzene groups connected via an ethyne (acetylene) linkage
准备方法
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) typically involves the coupling of 2,4-dimethylbenzene derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, such as nitro, halogen, or alkyl groups, using reagents like nitric acid, halogens, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in saturated hydrocarbons.
科学研究应用
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its conjugated system, which can exhibit interesting photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
作用机制
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) exerts its effects depends on its specific application. In chemical reactions, the ethyne linkage provides a site for various transformations, such as addition or cycloaddition reactions. In biological systems, its conjugated structure can interact with biomolecules, potentially affecting cellular pathways and molecular targets .
相似化合物的比较
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dimethylbenzene): This compound has a saturated ethane linkage instead of an ethyne linkage, resulting in different chemical reactivity and physical properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): This compound has a similar ethyne linkage but with different substitution patterns on the benzene rings, leading to variations in reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) lies in its specific substitution pattern and the presence of the ethyne linkage, which imparts distinct electronic and structural properties.
属性
CAS 编号 |
61440-87-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
1-[2-(2,4-dimethylphenyl)ethynyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-17(15(3)11-13)9-10-18-8-6-14(2)12-16(18)4/h5-8,11-12H,1-4H3 |
InChI 键 |
QYBFEDIBBFJAQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C#CC2=C(C=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


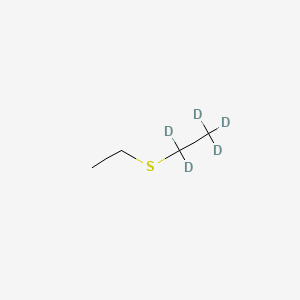
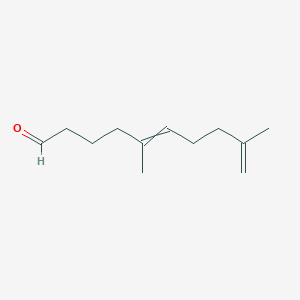
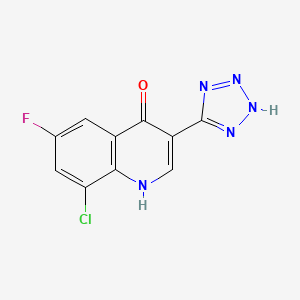
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
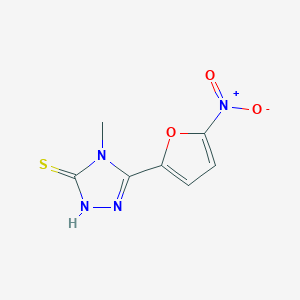
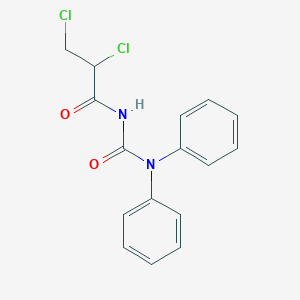
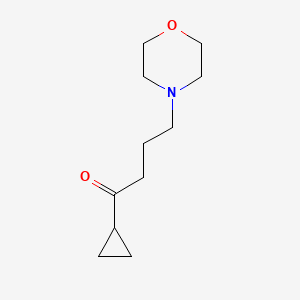
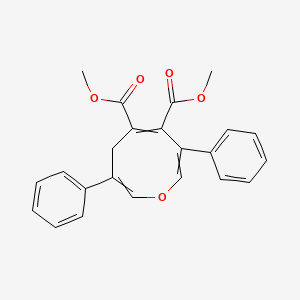

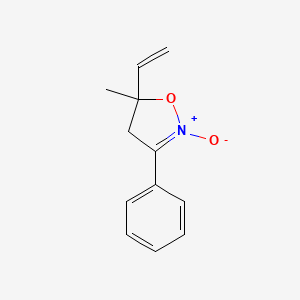

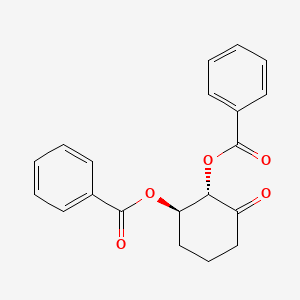
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
